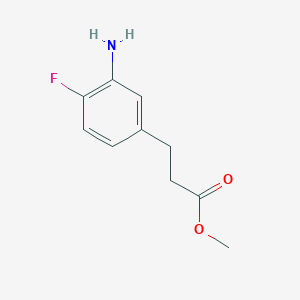

Methyl 3-amino-4-fluorophenylpropanoate

Description

Contextualization of Fluorinated β-Amino Ester Derivatives in Contemporary Chemical Research

Fluorinated β-amino ester derivatives represent a class of compounds of significant interest in modern chemical and pharmaceutical research. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. smolecule.com Due to fluorine's high electronegativity and relatively small size, its introduction into a molecule can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. smolecule.com

Specifically, β-amino acids and their ester derivatives are crucial structural motifs found in numerous natural products and pharmaceutically active compounds. chemicalbook.com When a fluorine atom is introduced into the structure of a β-amino ester, the resulting derivative often exhibits unique conformational preferences and biological activities. google.comgoogle.com This has led to their investigation in various therapeutic areas, including as components of anticancer, antifungal, and anti-inflammatory agents. google.comgoogle.com The synthesis of enantiomerically pure fluorinated β-amino acid derivatives is an active area of research, employing methods such as lipase-catalyzed hydrolysis to achieve high enantioselectivity. nih.gov

Structural Characteristics of Methyl 3-amino-4-fluorophenylpropanoate within Propanoate Architectures

This compound is a specific derivative within the broader family of propanoates. Its architecture is defined by a three-carbon propanoate backbone. The key structural features include a methyl ester group at one end, an amino group at the third carbon position (the β-position), and a 4-fluorophenyl substituent also attached to the β-carbon.

Below is a summary of the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | methyl 3-amino-3-(4-fluorophenyl)propanoate |

| CAS Number | 181519-32-4 |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

| Canonical SMILES | COC(=O)CC(C1=CC=C(C=C1)F)N |

| InChI Key | BULPFQGZGPHEBO-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Overview of Academic Research Trajectories for Aryl-Substituted β-Amino Esters

Academic research into aryl-substituted β-amino esters, a class that includes this compound, is multifaceted and has gained considerable momentum. These compounds are recognized as valuable building blocks in synthetic organic chemistry and medicinal chemistry. nih.govorgsyn.org

One major research trajectory focuses on the development of novel synthetic methodologies to access these compounds, particularly with control over stereochemistry. Enantiomerically pure β-aryl-substituted β-amino acids and their esters are highly sought after for their pharmacological potential. nih.gov Research efforts include the use of enzymatic resolutions and asymmetric catalysis to produce specific stereoisomers. chemicalbook.comnih.gov

Another significant area of investigation is the application of these compounds as precursors for more complex molecules. Aryl-substituted β-amino esters serve as key intermediates in the synthesis of a wide range of biologically active molecules, including peptides, alkaloids, and various therapeutic agents. orgsyn.org The aryl group can be functionalized in numerous ways, allowing for the creation of diverse chemical libraries for drug discovery programs. Electrochemical methods have also been explored for the synthesis of β- and γ-aryl-substituted amino acid derivatives, highlighting the ongoing innovation in this field. orgsyn.org The study of these compounds contributes to a deeper understanding of structure-activity relationships, guiding the design of future molecules with enhanced biological properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

methyl 3-(3-amino-4-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,3,5,12H2,1H3 |

InChI Key |

SIZGPCLSABVMIY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC(=C(C=C1)F)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Methyl 3 Amino 4 Fluorophenylpropanoate

Reactivity of the Amino Moiety

The presence of the amino group (-NH2) on the aromatic ring significantly influences the molecule's chemical behavior, making it a key site for various reactions.

The amino group of Methyl 3-amino-4-fluorophenylpropanoate contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This property allows it to participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides, where the amino group acts as the nucleophile, displacing the halide and forming a new carbon-nitrogen bond. This results in the formation of secondary or tertiary amines, depending on the reaction conditions and the structure of the alkyl halide.

The nucleophilic nature of the amino group also makes it susceptible to acylation and carbamoylation reactions. Acylation, the process of introducing an acyl group (-C(O)R), can be achieved by treating this compound with acylating agents such as acyl chlorides or anhydrides. This reaction results in the formation of an amide linkage.

Similarly, carbamoylation involves the reaction of the amino group with isocyanates or carbamoyl (B1232498) chlorides to yield urea (B33335) derivatives. These reactions are crucial in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The protection of amino groups via acylation is a common strategy in multi-step organic syntheses. For instance, in the synthesis of fluorinated amino acids, the amino group is often protected to prevent unwanted side reactions. beilstein-journals.org

The amino group imparts basic properties to this compound. It can accept a proton from an acid to form an ammonium (B1175870) salt. This acid-base reactivity is a characteristic feature of amines. smolecule.com The formation of a salt, such as a hydrochloride salt, can significantly alter the physical properties of the compound, including its solubility and melting point. smolecule.com The ability to form salts is an important consideration in the purification and handling of this compound.

The amino group can undergo oxidation to various other nitrogen-containing functional groups. The specific product of the oxidation reaction depends on the oxidizing agent used and the reaction conditions. For example, mild oxidation may lead to the formation of nitroso (-NO) or nitro (-NO2) compounds. In some cases, oxidation can lead to the coupling of molecules to form azo compounds (-N=N-). The oxidation of amino groups on heterocyclic systems to azo and nitro groups has been documented, showcasing the potential for this type of transformation. researchgate.net

Reactivity of the Ester Moiety

The methyl ester group (-COOCH3) is another key reactive site in this compound.

The ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. The kinetics and mechanism of this hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts.

Under basic conditions, hydrolysis, also known as saponification, typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is generally an irreversible process as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol.

Under acidic conditions, the hydrolysis is a reversible process. The acid catalyzes the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Studies on the hydrolysis of other amino acid esters have provided insights into the potential mechanisms and kinetics. For example, the base hydrolysis of α-amino acid esters can be catalyzed by metal complexes. ekb.eg The rate of hydrolysis is dependent on the mode of coordination of the ester to the metal ion. ekb.eg

| Reaction Condition | Typical Reagents | Product | General Mechanism |

| Basic Hydrolysis (Saponification) | NaOH, KOH | 3-amino-4-fluorophenylpropanoic acid (as carboxylate salt) | Nucleophilic Acyl Substitution |

| Acidic Hydrolysis | H2SO4, HCl | 3-amino-4-fluorophenylpropanoic acid | Acid-Catalyzed Nucleophilic Acyl Substitution |

Transamidation and Other Ester Transformations

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably transamidation and hydrolysis.

Transamidation is the conversion of an ester to an amide, typically by reaction with a primary or secondary amine. This transformation is of significant interest in medicinal chemistry for the synthesis of peptide analogues and other biologically active amides. While direct transamidation of unactivated esters is often challenging, various catalytic methods have been developed to facilitate this process. For β-amino esters like this compound, both metal-based and organocatalysts can be employed. The reaction generally proceeds through a tetrahedral intermediate, and the efficiency can be influenced by the nature of the incoming amine and the reaction conditions. For instance, zinc-catalyzed transamidation has been shown to be effective for α-amino acid amides, a reaction class with similarities to the target molecule.

Other Ester Transformations , primarily hydrolysis, represent a common reaction pathway. Under either acidic or basic conditions, the ester can be cleaved to yield the corresponding carboxylic acid, 3-amino-4-fluorophenylpropanoic acid, and methanol (B129727). The kinetics of ester hydrolysis are well-studied and are known to be influenced by the electronic nature of the substituents on the aromatic ring. The presence of the amino group (an electron-donating group) and the fluorine atom (an electron-withdrawing group) will modulate the electron density at the carbonyl carbon, thereby affecting the rate of nucleophilic attack by water or hydroxide ions. Studies on related methyl benzoates show that electron-withdrawing groups generally accelerate alkaline hydrolysis, while electron-donating groups tend to slow it down.

| Transformation | Typical Reagents and Catalysts | General Reaction Conditions |

|---|---|---|

| Transamidation | Primary or secondary amine, Lewis acids (e.g., Zn(OAc)2), organocatalysts (e.g., L-proline), or base catalysis (e.g., LiHMDS) | Elevated temperatures, often in aprotic solvents like THF or DMSO |

| Alkaline Hydrolysis | Aqueous base (e.g., NaOH, KOH) | Room temperature to reflux, often in a co-solvent like methanol or dioxane |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H2SO4) | Elevated temperatures |

Reactivity of the Aryl Fluorine Substituent

The fluorine atom attached to the aromatic ring is a site of potential reactivity, primarily through nucleophilic aromatic substitution (SNAr) reactions.

The reactivity of the aryl fluorine is significantly influenced by the electronic properties of the other substituents on the benzene (B151609) ring. The amino group (-NH2) is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Conversely, the fluorine atom is strongly electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect). The 3-(methylpropanoate) group exerts a deactivating, meta-directing effect on electrophilic aromatic substitution, but its influence on nucleophilic substitution at the para-position is less direct.

For a nucleophilic attack on the carbon bearing the fluorine, the rate-determining step is typically the formation of a negatively charged intermediate known as the Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is key to the reaction's feasibility. The electron-withdrawing nature of the fluorine atom itself helps to stabilize this intermediate. However, the strong electron-donating amino group at the meta-position to the fluorine can destabilize the Meisenheimer complex, thereby reducing the reactivity of the aryl fluorine towards nucleophilic attack compared to rings with strong electron-withdrawing groups at ortho and para positions.

Despite the deactivating effect of the meta-amino group, nucleophilic aromatic substitution of the fluorine is still possible under forcing conditions or with very strong nucleophiles. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. wikipedia.org While fluorine is not a good leaving group in SN1 or SN2 reactions, in SNAr reactions, the reactivity order is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and facilitating the initial nucleophilic attack, which is the rate-determining step. libretexts.org

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reaction of this compound with a strong nucleophile would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine, forming the Meisenheimer complex, followed by the expulsion of the fluoride (B91410) ion to restore aromaticity.

Comparative Reactivity Analyses with Structural Analogues

To better understand the reactivity of this compound, it is useful to compare it with its structural analogues.

The position and nature of the halogen substituent have a profound impact on the rate of nucleophilic aromatic substitution.

Halogen Type: As mentioned, in SNAr reactions, fluoroarenes are typically more reactive than other haloarenes. libretexts.org This is due to the high electronegativity of fluorine, which makes the ipso-carbon more susceptible to nucleophilic attack. Therefore, this compound would be expected to be more reactive in SNAr reactions than its chloro, bromo, or iodo counterparts.

Halogen Position: The position of the halogen relative to activating or deactivating groups is critical. For SNAr to be efficient, electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the electron-donating amino group is meta to the fluorine, which does not provide resonance stabilization for the intermediate of a nucleophilic attack at the fluorine-bearing carbon. If the fluorine were, for example, ortho or para to a strong electron-withdrawing group like a nitro group, its reactivity would be significantly enhanced.

| Compound | Halogen | Position of -NH2 relative to Halogen | Predicted Relative SNAr Rate | Reasoning |

|---|---|---|---|---|

| This compound | F | meta | Base | Fluorine is a good leaving group in SNAr; the meta-amino group is deactivating. |

| Methyl 3-amino-4-chlorophenylpropanoate | Cl | meta | Slower than fluoro analogue | Chlorine is a less effective leaving group than fluorine in SNAr. |

| Methyl 4-amino-3-fluorophenylpropanoate | F | ortho | Slow | The ortho-amino group is strongly deactivating for SNAr. |

| Methyl 3-fluoro-4-nitrophenylpropanoate | F | ortho to -NO2 | Fast | The ortho-nitro group is strongly activating for SNAr. |

This compound possesses a chiral center at the C3 position of the propanoate chain. When this compound is enantiomerically pure, the chiral center can influence the stereochemical outcome of reactions at other parts of the molecule, a phenomenon known as diastereoselectivity.

In reactions involving the ester or amine functionalities, the pre-existing stereocenter can direct the approach of reagents, leading to a preference for the formation of one diastereomer over another. For example, in the case of a reaction that creates a new stereocenter, the chiral environment of the starting material can lead to facial selectivity in the attack of a reagent. This is a common strategy in asymmetric synthesis to control the stereochemistry of products. While specific studies on this compound are not abundant, the principles of diastereoselective reactions of chiral β-amino esters are well-established. The degree of diastereoselectivity will depend on the nature of the reactants, the catalyst (if any), and the reaction conditions.

Advanced Analytical Characterization Techniques for Methyl 3 Amino 4 Fluorophenylpropanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide foundational information regarding the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H (proton) and ¹³C NMR spectra offer a complete map of the proton and carbon environments within Methyl 3-amino-4-fluorophenylpropanoate. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, while coupling constants (J) reveal information about adjacent nuclei.

¹H NMR Spectroscopy: The proton spectrum can be predicted based on established substituent effects and data from analogous structures. The propanoate side chain exhibits two characteristic triplet signals corresponding to the two methylene (B1212753) (-CH₂-) groups. The aromatic region displays signals for the three protons on the substituted phenyl ring, with splitting patterns determined by their ortho, meta, and para relationships. The methyl ester group appears as a distinct singlet.

¹³C NMR Spectroscopy: The carbon spectrum shows ten distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found furthest downfield (~173 ppm). The aromatic carbons appear in the 115-155 ppm range, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The carbons of the propanoate chain and the methoxy (B1213986) group appear in the upfield region. libretexts.org

Below are the predicted ¹H and ¹³C NMR data for this compound, typically recorded in a solvent like CDCl₃.

Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2' | 6.85 | d | J = 8.4 | 1H |

| H-5' | 6.95 | t | J = 8.6 | 1H |

| H-6' | 6.60 | dd | J = 8.4, 2.1 | 1H |

| -NH₂ | 3.80 | br s | - | 2H |

| -COOCH₃ | 3.67 | s | - | 3H |

| Ar-CH₂- | 2.88 | t | J = 7.6 | 2H |

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 173.5 |

| C-4' (C-F) | 152.0 (d, ¹JCF ≈ 245 Hz) |

| C-3' (C-NH₂) | 142.1 |

| C-1' | 131.0 |

| C-5' | 124.5 (d, ²JCF ≈ 17 Hz) |

| C-6' | 118.2 (d, ³JCF ≈ 6 Hz) |

| C-2' | 116.0 (d, ²JCF ≈ 21 Hz) |

| -COOCH₃ | 51.8 |

| -CH₂-CO | 35.5 |

Note: The carbon attached to fluorine (C-4') and its neighboring carbons exhibit splitting due to C-F coupling.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, key correlations would be observed between the adjacent methylene groups of the propanoate chain (Ar-CH₂- and -CH₂-CO) and between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, correlations would be expected from the methyl ester protons (-COOCH₃) to the carbonyl carbon (C=O), and from the benzylic protons (Ar-CH₂-) to the aromatic carbons C-1', C-2', and C-6'.

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. lcms.cz For the molecular formula of this compound, C₁₀H₁₂FNO₂, the calculated monoisotopic mass is 197.08521 u. An HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺.

Calculated Exact Mass for C₁₀H₁₃FNO₂⁺ ([M+H]⁺)

| Ion Formula | Calculated Exact Mass (m/z) |

|---|

Experimental measurement of the [M+H]⁺ ion at a value extremely close to the calculated mass (typically within 5 ppm) provides strong evidence for the assigned elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (such as the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern provides valuable structural information. nih.gov The fragmentation of this compound is expected to follow pathways common to substituted phenylpropanoates and esters. metabolomics.sedocbrown.info

Key fragmentation pathways include:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to an ion at m/z 166.0655.

Loss of the methoxycarbonyl group (•COOCH₃): This results in the formation of a substituted phenylethyl cation at m/z 138.0815.

Benzylic Cleavage: Cleavage of the bond between the two methylene groups of the side chain leads to the formation of a stable, substituted benzyl (B1604629) cation [H₂N-F-C₆H₃-CH₂]⁺ at m/z 124.0506. This is often a prominent peak in the spectrum.

Ester-related fragments: Ions corresponding to [COOCH₃]⁺ (m/z 59.0133) may also be observed.

The isotopic pattern for this molecule is relatively simple. Fluorine (¹⁹F) and nitrogen (¹⁴N) are essentially monoisotopic. The primary isotopic contribution comes from the natural abundance of ¹³C (~1.1%), which would result in a low-intensity M+1 peak in the mass spectrum.

Predicted Major Fragments in the ESI-MS/MS Spectrum of this compound ([M+H]⁺)

| Proposed Fragment Ion (Structure) | Ion Formula | Calculated m/z |

|---|---|---|

| [M+H - CH₃OH]⁺ | C₉H₉FNO⁺ | 166.0659 |

| [M+H - •COOCH₃]⁺ | C₈H₁₁FN⁺ | 138.0819 |

Mass Spectrometry (MS)

Coupled Techniques: GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical methods that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. wikipedia.org

In the analysis of this compound, GC-MS can be employed to determine its purity and identify potential volatile impurities. wikipedia.org Due to the presence of an amino group, derivatization might be necessary to improve its volatility and thermal stability, which is a common practice for the analysis of aromatic amines. nih.gov The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak, although it may not be the most abundant. Characteristic fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the propanoate chain. The presence of the aromatic ring would lead to stable fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of fluorinated compounds like this compound. chromatographyonline.com LC-MS offers high sensitivity and selectivity, which is crucial for detecting and quantifying analytes in complex mixtures. chromatographyonline.com Tandem mass spectrometry (LC-MS/MS) can be utilized for structural elucidation by analyzing the fragmentation of a selected precursor ion. nih.gov This technique would provide valuable information about the connectivity of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of an amino (-NH₂) group would be indicated by N-H stretching vibrations, typically appearing in the range of 3300-3500 cm⁻¹. The ester group (C=O) would show a strong absorption band around 1730-1750 cm⁻¹ due to the carbonyl stretch. Aromatic C-H stretching vibrations are expected near 3030 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. libretexts.org The C-F bond would have a characteristic stretching vibration in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Ester (C=O) | C=O Stretch | 1730-1750 |

| Aromatic Ring | =C-H Stretch | ~3030 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Fluoroaromatic | C-F Stretch | 1000-1400 |

| Alkyl Chain | C-H Stretch | 2850-2960 |

While challenging, vibrational spectroscopy can provide insights into the conformational preferences of the molecule. The position and shape of certain IR bands can be sensitive to the molecular conformation. For instance, the vibrational frequencies of the propanoate side chain might shift depending on its orientation relative to the aromatic ring. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR data to assign vibrational modes to specific conformations and to estimate their relative energies.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov

To perform a single-crystal X-ray diffraction study, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. nih.gov The intensities of the diffracted beams are used to solve the crystal structure, typically using direct methods or Patterson methods, and the structural model is then refined to obtain precise atomic coordinates.

The refined crystal structure provides a wealth of information about the molecule's geometry. While specific experimental data for this compound is not publicly available, expected values can be inferred from crystallographic data of similar structures. For example, a study on 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile provides data for a related aminophenyl moiety. growingscience.com

Table of Expected Bond Lengths:

| Bond | Expected Length (Å) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-N (amino) | 1.37 - 1.42 |

| C-F | 1.33 - 1.36 |

| C=O (ester) | 1.20 - 1.23 |

| C-O (ester) | 1.33 - 1.36 |

| O-CH₃ (ester) | 1.43 - 1.46 |

| C-C (propanoate) | 1.51 - 1.54 |

Table of Expected Bond Angles:

| Angle | Expected Value (°) |

| C-C-C (aromatic) | 118 - 122 |

| C-C-N (aromatic) | 119 - 121 |

| C-C-F (aromatic) | 118 - 120 |

| O=C-O (ester) | 123 - 126 |

| C-O-C (ester) | 115 - 119 |

| C-C-C (propanoate) | 109 - 112 |

Torsional parameters, or dihedral angles, describe the conformation of the molecule. Key torsional angles would include the orientation of the propanoate side chain with respect to the phenyl ring and the planarity of the amino group relative to the ring. These parameters are crucial for understanding intermolecular interactions and packing in the crystal lattice.

Stereochemical Validation and Absolute Configuration Determination

The biological activity of chiral molecules is often stereospecific, necessitating unambiguous determination of the absolute configuration of stereogenic centers. For this compound, which possesses a single chiral center at the C3 position, several advanced analytical techniques can be employed for stereochemical validation.

One powerful method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy , particularly in the presence of chiral derivatizing agents or chiral solvating agents. For primary amines like this compound, derivatization with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, forms diastereomeric amides. The resulting diastereomers exhibit distinct NMR chemical shifts, particularly for protons and carbons near the chiral center. The differences in these chemical shifts (Δδ) can be correlated to the absolute configuration of the original amine. frontiersin.org For fluorinated compounds, ¹⁹F NMR can be a particularly sensitive probe for determining absolute configuration after derivatization with a suitable chiral reagent. frontiersin.org

Another established method is the determination of optical rotation . While this technique can confirm the presence of a single enantiomer, it does not, on its own, determine the absolute configuration without a known reference standard. The specific rotation of an enantiomerically pure sample of this compound would be a critical quality attribute.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can provide information about the absolute configuration of a chiral molecule by comparing the experimentally measured spectrum with that predicted by quantum chemical calculations for a known configuration.

In the absence of a reference standard, chemical correlation to a compound of known absolute configuration is a definitive method. This could involve a synthetic route that transforms this compound into a known compound without affecting the stereocenter, or vice versa.

A summary of potential methods for determining the absolute configuration of this compound is presented in the table below.

| Technique | Principle | Remarks |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Mosher's acid is a common reagent. ¹⁹F NMR can be particularly useful. frontiersin.org |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Requires a known standard for absolute configuration assignment. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Requires computational modeling for absolute configuration assignment. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Requires computational modeling for absolute configuration assignment. |

| Chemical Correlation | Chemical transformation to or from a compound of known stereochemistry. | A definitive but often synthetically intensive method. |

Intermolecular Interactions and Crystal Packing Analysis

The solid-state properties of a pharmaceutical compound, including its stability, solubility, and bioavailability, are governed by its crystal structure and the network of intermolecular interactions within the crystal lattice. Single-crystal X-ray diffraction (XRD) is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

A hypothetical representation of potential intermolecular interactions in the crystal lattice of this compound is shown below.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Hydrogen Bonding | N-H (amino group) | C=O (ester group) | Primary interaction driving crystal packing. |

| C-H (aromatic/aliphatic) | F (fluoro group), O (ester) | Weaker interactions contributing to overall stability. | |

| π-π Stacking | Phenyl ring | Phenyl ring | Can influence crystal density and morphology. |

Computational methods, such as Density Functional Theory (DFT) , can be used to model and predict the crystal structure and analyze the energetic contributions of different intermolecular interactions, providing valuable insights in the absence of experimental crystal data.

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of pharmaceutical compounds, including the separation and quantification of enantiomers and the detection of any process-related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

The separation of the enantiomers of this compound is crucial for ensuring the stereochemical purity of the desired enantiomer. This is typically achieved using chiral stationary phases (CSPs) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are highly effective for the separation of a wide range of chiral compounds, including amino acid derivatives. mdpi.com

For fluorinated aromatic compounds, CSPs with phenylcarbamate derivatives of cellulose or amylose have shown excellent enantioselectivity. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

The selection of the mobile phase is critical for achieving optimal separation. A normal-phase mode, using mixtures of alkanes (e.g., hexane (B92381) or heptane) and alcohols (e.g., isopropanol (B130326) or ethanol), often provides good enantioselectivity on polysaccharide-based CSPs. The addition of a small amount of an acidic or basic modifier, such as trifluoroacetic acid or diethylamine, can improve peak shape and resolution.

A summary of commonly used chiral stationary phases for the separation of amino acid derivatives is provided in the table below.

| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Interaction Mechanism |

| Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Cellulose or Amylose derivatives | Normal Phase: Hexane/Isopropanol | Hydrogen bonding, dipole-dipole, π-π interactions |

| Pirkle-type (e.g., (R,R)-Whelk-O1) | π-electron acceptor/donor | Normal Phase: Hexane/Ethanol (B145695) | π-π interactions, hydrogen bonding, dipole-dipole |

| Macrocyclic glycopeptide (e.g., CHIROBIOTIC®) | Teicoplanin, Vancomycin | Polar Ionic, Reversed-Phase | Hydrogen bonding, ionic interactions, inclusion complexation |

For the determination of chemical purity and the identification and quantification of process-related impurities, reversed-phase HPLC (RP-HPLC) is the most common approach. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water (often with a pH-adjusting buffer or acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as the phenyl ring in this compound will absorb UV light. A photodiode array (PDA) detector can provide spectral information, which aids in peak identification and purity assessment.

Impurity profiling involves the detection, identification, and quantification of any impurities present in the sample. nih.govsigmaaldrich.com These can include starting materials, by-products from the synthesis, and degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for the structural elucidation of unknown impurities.

Gas Chromatography (GC) Techniques

Gas chromatography is a high-resolution separation technique, but it is generally suitable for volatile and thermally stable compounds. Amino acids and their esters, including this compound, are polar and non-volatile, making direct GC analysis challenging. thermofisher.com

Therefore, derivatization is a necessary step to increase the volatility and thermal stability of the analyte. bohrium.comnih.govnih.gov This involves chemically modifying the polar functional groups (the amino and carboxyl groups). A common approach is a two-step derivatization:

Esterification: The carboxyl group is converted to a more volatile ester, for example, by reaction with an alcohol in the presence of an acid catalyst. Since the target molecule is already a methyl ester, this step would primarily apply to any related impurities with a free carboxylic acid.

Acylation: The amino group is acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). The resulting fluorinated amides are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) or a mass spectrometer.

Alternatively, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize the amino group.

Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. Mass spectrometry (GC-MS) is the preferred detection method as it provides structural information that aids in the identification of the analyte and any impurities. Chiral GC columns can also be used for the separation of enantiomers after derivatization.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Properties |

| Trifluoroacetic Anhydride (TFAA) | Amino group | Trifluoroacetamide | Volatile, good for GC-ECD |

| Pentafluoropropionic Anhydride (PFPA) | Amino group | Pentafluoropropionamide | Highly volatile, excellent for GC-ECD and GC-MS |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino group | Trimethylsilyl (B98337) (TMS) amine | Volatile, commonly used for GC-MS |

Derivatization Strategies for GC Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. youtube.com For the GC analysis of this compound, the primary target for derivatization is the active hydrogen on the primary amino group (-NH2). vt.edulibretexts.org This process enhances the compound's volatility and thermal stability while reducing its polarity, leading to improved chromatographic performance and detection sensitivity. youtube.com The three most common derivatization methods for functional groups like amines are silylation, acylation, and alkylation. libretexts.org

Silylation: This is one of the most widely used derivatization techniques for GC analysis. mdpi.com It involves replacing the active hydrogen of the amino group with a non-polar trimethylsilyl (TMS) group. A common reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically straightforward and produces derivatives that are more volatile and thermally stable. youtube.com For primary amines, both mono- and di-substituted silyl (B83357) derivatives can be formed. vt.edu

Acylation: This method introduces an acyl group into the molecule. libretexts.org Using perfluorinated acylating reagents, such as pentafluoropropionic anhydride (PFPA), can significantly enhance the detectability of the analyte when using an electron capture detector (ECD). libretexts.orgnih.gov The resulting derivatives are generally more stable than their silylated counterparts. libretexts.org The reaction with PFPA converts the primary amine into a stable amide. researchgate.net

Alkylation: This technique involves replacing the active hydrogen with an alkyl group. libretexts.org A prominent method uses alkyl chloroformates, such as methyl or ethyl chloroformate, which react with the amino group in an aqueous medium to form a stable carbamate. mdpi.comresearchgate.net This approach is robust and can be applied to a wide range of amino-containing compounds. nih.gov

The selection of a derivatization strategy depends on the specific requirements of the analysis, including the nature of the sample matrix and the desired sensitivity.

| Strategy | Reagent | Resulting Derivative | Key Advantages |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl or N,N-bis(trimethylsilyl) derivative | Produces volatile and thermally stable derivatives; common and effective method. youtube.com |

| Acylation | Pentafluoropropionic anhydride (PFPA) | N-pentafluoropropionyl amide derivative | Forms stable derivatives; enhances sensitivity for Electron Capture Detection (ECD). libretexts.orgnih.gov |

| Alkylation | Ethyl Chloroformate (ECF) | N-ethoxycarbonyl derivative | Reaction can be performed in an aqueous medium; forms stable carbamates. researchgate.net |

Comprehensive Two-Dimensional Gas Chromatography for Complex Mixture Resolution

When this compound is present in a complex mixture containing isomers, impurities, or other structurally related compounds, conventional one-dimensional GC may fail to provide adequate separation. azom.com Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced analytical technique that offers significantly enhanced resolving power for such challenging samples. wikipedia.orgchromatographyonline.comchemistry-matters.com

GC×GC employs two columns with different stationary phase selectivities connected in series via a modulator. wikipedia.orgchromatographyonline.com The entire effluent from the first-dimension (1D) column is sequentially trapped, focused, and re-injected as narrow pulses onto the second-dimension (2D) column. chemistry-matters.com The second-dimension separation is very fast, occurring within the timeframe of a single peak eluting from the first column. wikipedia.org This process generates a two-dimensional chromatogram, or contour plot, where compounds are separated based on their retention in both columns, drastically increasing the peak capacity compared to single-column GC. azom.com

For the analysis of derivatized this compound, a common GC×GC column configuration would involve a non-polar 1D column and a polar or medium-polarity 2D column. nih.gov This setup separates compounds based on boiling point in the first dimension and polarity in the second dimension, providing an effective spread of analytes across the 2D retention plane. researchgate.net This enhanced separation capability is crucial for resolving the target analyte from potential interferences in complex matrices encountered in pharmaceutical and metabolomic analyses. chromatographyonline.commdpi.comresearchgate.net The increased sensitivity, often referred to as "cryogenic focusing," results from the modulator trapping and then rapidly releasing the analytes, leading to very sharp and tall peaks. nih.gov

| Parameter | Condition | Purpose |

|---|---|---|

| First-Dimension (1D) Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polydimethylsiloxane) | Primary separation, typically based on analyte volatility/boiling point. chromatographyonline.com |

| Second-Dimension (2D) Column | 1-2 m x 0.1 mm ID, 0.1 µm film thickness (e.g., Polyethylene Glycol or 50% Phenyl Polysiloxane) | Orthogonal (different) separation mechanism, typically based on polarity. chromatographyonline.com |

| Modulator | Thermal (e.g., Cryogenic) or Flow-based | Traps, focuses, and re-injects effluent from the 1D column to the 2D column. chemistry-matters.com |

| Modulation Period | 2-8 seconds | Determines the frequency of transfer to the 2D column, affecting resolution. researchgate.net |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | Provides fast data acquisition rates necessary for the narrow peaks from the 2D column and offers mass spectral information for compound identification. researchgate.net |

Theoretical and Computational Investigations of Methyl 3 Amino 4 Fluorophenylpropanoate

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Had a study been conducted on Methyl 3-amino-4-fluorophenylpropanoate, DFT would be employed to calculate various electronic properties. These would likely include the molecule's total energy, electron density distribution, dipole moment, and polarizability. Such data helps in understanding the molecule's reactivity, stability, and intermolecular interactions. The choice of a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) would be crucial for obtaining accurate results.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. An analysis of the HOMO and LUMO energies and their spatial distribution on the this compound molecule would reveal important information about its chemical reactivity. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov These orbitals would also indicate the most probable sites for electrophilic and nucleophilic attacks.

Prediction of Molecular Geometry and Vibrational Frequencies

Computational methods, particularly DFT, are used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this would involve determining all bond lengths, bond angles, and dihedral angles. Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the molecule's infrared (IR) and Raman spectra. The predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Natural Bond Orbital (NBO) Analysis of Hyper-conjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and bonding interactions within a molecule. mdpi.com For this compound, an NBO analysis would provide a detailed picture of the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. This would reveal hyper-conjugative interactions, which are stabilizing effects arising from the overlap of, for example, a bonding orbital with an adjacent anti-bonding orbital. The strength of these interactions is quantified by second-order perturbation theory, providing insight into the molecule's electronic stability and the nature of its chemical bonds. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational tools used to study the physical movements of atoms and molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net A computational conformational analysis of this compound would involve systematically rotating its flexible bonds to identify all possible low-energy conformers. By calculating the relative energy of each conformer, an energy landscape or potential energy surface can be constructed. This landscape would show the most stable (lowest energy) conformations of the molecule and the energy barriers for interconversion between them, providing crucial information about the molecule's flexibility and preferred shapes. acrotein.com

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and conformational stability of molecules like this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's flexibility, conformational changes, and interactions with its environment.

For this compound, MD simulations would typically be performed in a solvent environment, such as water, to mimic physiological conditions. The stability of the molecule can be assessed by monitoring key structural parameters throughout the simulation. For instance, the root-mean-square deviation (RMSD) of the atomic positions from an initial reference structure can indicate whether the molecule remains in a stable conformation or undergoes significant structural changes. A stable RMSD value over time suggests that the molecule is conformationally stable.

Furthermore, MD simulations can reveal the flexibility of different parts of the molecule. The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify regions of high and low mobility. In this compound, the propanoate side chain might be expected to exhibit higher flexibility compared to the more rigid fluorophenyl ring. Understanding this dynamic behavior is crucial as it can influence how the molecule interacts with biological targets.

The following table illustrates hypothetical RMSD and RMSF data that could be obtained from an MD simulation of this compound.

| Simulation Time (ns) | Overall RMSD (Å) | Phenyl Ring RMSF (Å) | Propanoate Chain RMSF (Å) |

| 0 | 0.00 | 0.25 | 0.60 |

| 10 | 1.25 | 0.30 | 0.75 |

| 20 | 1.30 | 0.28 | 0.80 |

| 30 | 1.28 | 0.31 | 0.78 |

| 40 | 1.32 | 0.29 | 0.82 |

| 50 | 1.31 | 0.30 | 0.81 |

This is a hypothetical data table for illustrative purposes.

Electrostatic Potential Surface Mapping for Reactive Sites

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is calculated from the total electron density of the molecule and is mapped onto its van der Waals surface. Different colors on the MEP surface represent different electrostatic potential values, providing a guide to the molecule's electrophilic and nucleophilic regions.

Typically, regions of negative electrostatic potential, shown in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in shades of blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas correspond to neutral electrostatic potential.

For this compound, the MEP surface would likely reveal several key features. The fluorine atom, being highly electronegative, would create a region of negative potential. The amino group, with its lone pair of electrons, would also be an electron-rich site. The carbonyl oxygen of the ester group would be another prominent region of negative potential. In contrast, the hydrogen atoms of the amino group and the aromatic ring would be expected to have positive electrostatic potentials, making them potential sites for interaction with nucleophiles.

This information is critical for understanding how this compound might interact with other molecules, including biological receptors or enzymes. The MEP map can guide the design of new molecules with altered reactivity or improved binding characteristics.

Structure-Activity Relationship (SAR) through Computational Approaches

Computational methods, particularly molecular docking, are instrumental in predicting how a ligand like this compound might interact with a biological target at the molecular level. researchgate.net Molecular docking algorithms predict the preferred orientation and conformation (the "binding mode") of a ligand when it binds to a receptor, as well as the strength of the interaction, often expressed as a docking score. scienceopen.com

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored based on a scoring function that estimates the binding affinity.

For this compound, a docking study could reveal key interactions that contribute to its binding. For example, the amino group could form hydrogen bonds with acidic residues in the receptor's binding pocket. The fluorophenyl ring might engage in hydrophobic or aromatic stacking interactions. The ester group could also act as a hydrogen bond acceptor. These predicted interactions provide valuable insights into the mechanism of action and can guide the design of more potent analogues. nih.gov

The following table provides a hypothetical summary of predicted interactions for this compound with a hypothetical enzyme active site.

| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction | Predicted Distance (Å) |

| Amino Group (-NH2) | Aspartic Acid (ASP) 152 | Hydrogen Bond | 2.8 |

| Phenyl Ring | Phenylalanine (PHE) 257 | π-π Stacking | 3.5 |

| Fluorine Atom | Leucine (LEU) 198 | Hydrophobic | 4.1 |

| Carbonyl Oxygen | Serine (SER) 150 | Hydrogen Bond | 3.0 |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For fluorinated analogues of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.

The first step in QSAR modeling is to generate a dataset of compounds with known biological activities. For this, a series of fluorinated analogues of this compound would be synthesized and tested. Next, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. A good QSAR model will not only be able to accurately predict the activity of new, untested compounds but also provide insights into the structural features that are important for activity. For example, a QSAR study on fluorinated analogues might reveal that the position and number of fluorine substitutions significantly impact the compound's potency. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry methods, particularly Density Functional Theory (DFT), can be used to predict various spectroscopic parameters of a molecule with a high degree of accuracy. nih.gov For this compound, DFT calculations can predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its infrared (IR) vibrational frequencies. nih.gov

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. These calculated shielding values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule's normal modes.

These predicted spectra can be invaluable for several reasons. They can aid in the interpretation of experimentally recorded spectra, helping to assign specific peaks to particular atoms or functional groups. mdpi.com Furthermore, comparing the predicted spectra with experimental data serves as a validation of the computational model. A close agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. preprints.org

Below is a hypothetical comparison of predicted and experimental 13C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (Carbonyl) | 172.5 | 172.1 |

| C2 (CH2) | 35.8 | 36.2 |

| C3 (CH) | 45.1 | 44.8 |

| C4 (C-NH2) | 130.2 | 129.9 |

| C5 (C-F) | 155.6 (d, J=240 Hz) | 155.2 (d, J=242 Hz) |

| C6 (Aromatic CH) | 116.4 (d, J=21 Hz) | 116.8 (d, J=22 Hz) |

| C7 (Aromatic CH) | 125.3 (d, J=7 Hz) | 125.0 (d, J=8 Hz) |

| C8 (Aromatic C) | 120.9 | 121.3 |

| C9 (Aromatic CH) | 118.5 (d, J=3 Hz) | 118.2 (d, J=3 Hz) |

| OCH3 | 52.3 | 52.0 |

This is a hypothetical data table for illustrative purposes. 'd' indicates a doublet and 'J' represents the coupling constant in Hertz.

Applications in Advanced Academic Research Excluding Clinical Studies

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

In the field of organic synthesis, the strategic value of a molecule is determined by its ability to facilitate the construction of more complex structures. Methyl 3-amino-4-fluorophenylpropanoate is prized as a chiral building block and a versatile intermediate for creating diverse molecular architectures. The presence of fluorine, in particular, offers chemists a tool to fine-tune the properties of the target molecules. nih.govrsc.org

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. researchgate.netmdpi.com This approach is valued for its atom economy, simplicity, and ability to rapidly generate libraries of complex molecules. nih.govfrontiersin.org

The structure of this compound, containing both a primary amine and a carboxylic acid derivative (the methyl ester), makes it an ideal candidate for specific types of MCRs, such as the Ugi five-center four-component reaction (U-5C-4CR). mdpi.com In a hypothetical U-5C-4CR, this compound could act as the amino acid component, reacting with an aldehyde, a carboxylic acid, and an isocyanide. This one-pot synthesis would allow for the rapid assembly of complex peptide mimetics, where the fluorinated phenylpropanoate core provides a unique structural and functional element.

| Component | Example Reactant | Role in Reaction | Contribution to Final Product |

|---|---|---|---|

| Amino Acid Component | This compound | Provides the amine and carboxylic acid functionalities. | Forms the core backbone of the resulting peptidomimetic. |

| Oxo Component | Benzaldehyde | Reacts with the amine to form a Schiff base intermediate. | Introduces a variable side chain (R1). |

| Isocyanide Component | tert-Butyl isocyanide | Undergoes nucleophilic attack on the intermediate. | Introduces a second variable side chain (R2). |

| Acid Component | Acetic Acid | Participates in the final rearrangement step. | Introduces a third variable side chain (R3). |

Fluorinated amino acids are critical building blocks for creating complex and novel organic molecules. nih.gov The incorporation of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. nih.govnih.gov this compound serves as a chiral synthon, providing a well-defined three-dimensional structure that can be elaborated upon. Synthetic chemists can utilize its functional groups—the amine, the ester, and the aromatic ring—for a wide range of transformations, including peptide couplings, cyclizations, and cross-coupling reactions to build intricate molecular frameworks. rsc.orgmpg.de The fluorine atom itself can serve as a handle for specific reactions or, more commonly, is incorporated to bestow desirable properties on the final compound, such as increased metabolic stability or enhanced binding affinity to a biological target. nih.gov

Contributions to Medicinal Chemistry Research (Focus on Mechanisms and Design)

In medicinal chemistry, the focus is on the design and synthesis of compounds that can interact with biological targets to produce a therapeutic effect. This compound is not a therapeutic agent itself but serves as a foundational element in the research and design of new bioactive molecules.

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. The this compound structure can be considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The strategic placement of a fluorine atom on the phenyl ring is a key feature. Fluorine can alter the electronic properties of the ring, influence the acidity (pKa) of the nearby amino group, and form favorable interactions with enzyme active sites. nih.govsci-hub.box These properties make the scaffold a valuable starting point for developing new inhibitors or modulators for various protein targets. princeton.edu

| Property Conferred by Fluorine | Mechanism/Effect | Relevance in Scaffold Design |

|---|---|---|

| Metabolic Stability | The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450). | Increases the half-life and bioavailability of a potential drug molecule. nih.gov |

| Binding Affinity | Fluorine can participate in hydrogen bonds and other non-covalent interactions within a protein's binding pocket. | Enhances the potency and selectivity of the compound for its target. sci-hub.box |

| Conformational Control | The electronegativity and size of fluorine can influence the preferred three-dimensional shape of the molecule. | Locks the molecule into a bioactive conformation, improving its efficacy. nih.gov |

| Lipophilicity | Fluorination can increase a molecule's ability to pass through cell membranes. | Improves absorption and distribution within the body. |

Cathepsin K: Cathepsin K is a cysteine protease that plays a crucial role in bone resorption by degrading type I collagen. cyu.frnih.gov It is a major therapeutic target for osteoporosis. nih.gov Research is actively exploring the use of fluorinated compounds as inhibitors of Cathepsin K. cyu.fr The fluorine atom can enhance binding to the enzyme's active site and improve the metabolic stability of the inhibitor. nih.govbeilstein-journals.org A scaffold like this compound provides a rational starting point for designing potent and selective Cathepsin K inhibitors, where the amino and propanoate groups can be modified to interact with key residues in the enzyme's active site while the fluorophenyl group occupies a specific binding pocket. nih.gov

Nitric Oxide Synthase (NOS): Nitric Oxide Synthase is an enzyme family responsible for producing nitric oxide, a critical signaling molecule. nih.gov Overproduction of nitric oxide by certain NOS isoforms is implicated in various pathological conditions. The natural substrate for NOS is the amino acid L-arginine. bohrium.com Consequently, designing inhibitors that are analogues of amino acids is a common strategy. nih.govnih.gov Researchers can use this compound as a foundational structure to develop competitive inhibitors that mimic the natural substrate but block the enzyme's activity. The fluorinated phenyl group offers a way to explore interactions with the enzyme that are not possible with natural amino acids, potentially leading to inhibitors with higher potency and isoform selectivity. researchgate.net

Neurotransmitter Receptors: Many key neurotransmitters, such as glutamate (B1630785) and GABA, are amino acids. nih.gov Receptors for these neurotransmitters, like the AMPA and NMDA receptors, are fundamental to brain function. nih.govnih.gov Introducing synthetic amino acid analogues is a powerful research method to probe the structure and function of these receptors. A compound like this compound could be used in research to study receptor binding sites, to differentiate between receptor subtypes, or to modulate receptor activity in a controlled manner, thereby helping to elucidate the mechanisms of synaptic transmission. nih.gov

Metabolic Pathways: The study of metabolism often involves using molecular probes to track or inhibit specific enzymes within a pathway. nih.gov Fluorinated analogues of natural metabolites, such as amino acids, are excellent tools for this purpose. nih.govnbinno.com this compound can be used in research settings as a probe for amino acid transporters or as a potential inhibitor for enzymes involved in phenylalanine metabolism. The fluorine atom provides a unique spectroscopic handle (¹⁹F-NMR) that allows researchers to monitor the compound's fate within a biological system without background interference. nih.govnbinno.com

Structure-Based Design and Optimization of Ligands

The design and optimization of ligands are fundamental to the development of new molecular entities with specific biological or chemical functions. Structure-based drug design (SBDD), for instance, aims to create molecules that can bind to target proteins. neurips.cc this compound serves as a versatile scaffold in this process. The presence of the fluorine atom can significantly influence the molecule's properties, such as its binding affinity and metabolic stability.

Researchers can modify the core structure of this compound to create a library of derivative compounds. These derivatives can then be computationally and experimentally screened for their ability to interact with specific biological targets. The amino group provides a convenient point for chemical modification, allowing for the attachment of various functional groups to explore the chemical space around a target's binding site.

| Parameter | Description |

| Scaffold | The core chemical structure of a molecule that can be modified to create a range of derivatives. This compound acts as a scaffold in ligand design. |

| Fluorine Substitution | The incorporation of fluorine atoms can alter a molecule's electronic properties, lipophilicity, and metabolic stability, which are crucial for ligand-target interactions. |

| Amino Group Functionality | The amino group serves as a reactive site for chemical modifications, enabling the synthesis of a diverse library of compounds for screening. |

Research in Chemical Biology

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. This compound has found applications in this field as a probe for enzyme-substrate interactions and in the development of unnatural amino acid derivatives.

Probing Enzyme-Substrate Interactions

The specific interactions between an enzyme and its substrate are critical for biological function. The fluorinated phenyl ring of this compound can serve as a sensitive probe for these interactions. The fluorine atom can be monitored using ¹⁹F NMR spectroscopy, providing insights into the local environment of the molecule when bound to an enzyme. nih.gov This technique allows researchers to study the conformational changes and electronic environment of the active site upon substrate binding.

Development of Unnatural Amino Acid Derivatives

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides and proteins to introduce novel functionalities. sigmaaldrich.com These modified biomolecules can have enhanced stability, altered binding properties, or unique spectroscopic signatures. sigmaaldrich.com this compound can be used as a precursor for the synthesis of various unnatural amino acids. nih.gov The amino and ester groups can be chemically modified to create a range of derivatives with different side chains and properties. These unnatural amino acids can then be used to study protein structure and function, or to develop new therapeutic peptides.

| Application | Description |

| Enzyme-Substrate Probing | The fluorine atom acts as a spectroscopic marker to study the binding and catalytic mechanisms of enzymes. |

| Unnatural Amino Acid Synthesis | The compound serves as a starting material for creating novel amino acids with unique chemical and physical properties for incorporation into peptides and proteins. nih.govsigmaaldrich.com |

Potential in Advanced Materials Science Research

The unique properties of this compound also make it a compound of interest in the field of advanced materials science. Its potential lies in the development of specialty chemicals and the synthesis of functionalized polymers.

Development of Specialty Chemicals with Unique Properties

The combination of the fluoro and amino groups on the aromatic ring gives this compound distinct chemical properties. nih.gov These properties can be harnessed to synthesize specialty chemicals with applications in areas such as electronics, optics, and catalysis. For example, the fluorine atom can enhance the thermal stability and chemical resistance of materials, while the amino group can provide a site for further functionalization or for interaction with other molecules.

Exploration in the Synthesis of Functionalized Polymers

Functionalized polymers are macromolecules that have specific chemical groups attached to their backbone, giving them tailored properties and functionalities. The amino group of this compound makes it a suitable monomer or functionalizing agent for the synthesis of such polymers. Amino-functionalized polymers have a wide range of applications, including as coatings, adhesives, and in biomedical devices. beilstein-journals.org The incorporation of the fluorophenyl group can also impart desirable properties such as hydrophobicity and thermal stability to the resulting polymer.

| Research Area | Potential Application |

| Specialty Chemicals | Synthesis of novel compounds with enhanced thermal stability, chemical resistance, and specific electronic or optical properties. |

| Functionalized Polymers | Use as a monomer or functionalizing agent to create polymers with tailored properties for applications in coatings, adhesives, and biomedical materials. beilstein-journals.org |

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to fluorinated amino acid derivatives remains a critical objective. While classical methods such as the Rodionov synthesis provide a foundational approach, future research will likely focus on catalyst-driven innovations.

Key Research Thrusts:

Transition-Metal Catalysis: The use of transition metals to facilitate the construction of the β-amino acid scaffold offers a promising avenue for improving efficiency and selectivity.

Continuous Flow Synthesis: This technology presents an opportunity for the safe and scalable production of these compounds, minimizing reaction times and improving process control.

Biocatalysis: The application of enzymes in the synthesis of chiral fluorinated molecules is an area of growing interest, offering high enantioselectivity under mild reaction conditions.

Advancements in Asymmetric and Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the asymmetric synthesis of enantiomerically pure β-amino acid esters is of paramount importance.

Emerging Strategies:

Chiral Auxiliaries: The use of removable chiral groups to guide the stereochemical outcome of a reaction is a well-established but continually evolving strategy.

Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations has emerged as a powerful tool in asymmetric synthesis.

Enzymatic Kinetic Resolution: Lipases and other enzymes can be employed to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico screening of vast chemical libraries and the de novo design of molecules with desired properties.

Potential Applications:

Predictive Modeling: AI algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel fluorinated compounds.

De Novo Design: Generative AI models can design new molecules with optimized properties, potentially leading to the discovery of novel drug candidates.

Synthesis Planning: Machine learning tools can assist in the development of efficient synthetic routes to target molecules.

Deeper Elucidation of Mechanistic Pathways for Biological Activity

A thorough understanding of how fluorinated compounds interact with biological systems at a molecular level is crucial for the rational design of new therapeutic agents. The fluorine atom can serve as a sensitive probe for studying these interactions.

Investigative Techniques:

19F NMR Spectroscopy: The unique nuclear magnetic resonance properties of the fluorine-19 isotope allow it to be used as a powerful tool for studying drug-target interactions and enzymatic mechanisms.

Computational Chemistry: Molecular docking and molecular dynamics simulations can provide insights into the binding modes of fluorinated ligands to their protein targets.

Structural Biology: X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structures of protein-ligand complexes, revealing key binding interactions.

Application of Sophisticated Multidimensional Analytical Techniques

The analysis of chiral compounds, particularly in complex biological matrices, presents significant challenges. Advanced analytical techniques are essential for the accurate characterization and quantification of these molecules.

Advanced Analytical Methods:

Multidimensional Gas Chromatography (MDGC): This technique offers high-resolution separation of complex mixtures and is particularly well-suited for the analysis of chiral compounds.

Multidimensional High-Performance Liquid Chromatography (MDHPLC): Similar to MDGC, MDHPLC provides enhanced separation power for the analysis of complex samples.

Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used to determine the absolute configuration of chiral molecules.

Interdisciplinary Research Exploring New Functionalizations and Reactivities

Collaborative efforts between different scientific disciplines will be key to unlocking the full potential of fluorinated amino acid derivatives. The exploration of novel chemical transformations and the investigation of new biological applications will drive future innovation.

Areas for Interdisciplinary Collaboration:

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to the synthesis of complex molecules.

Late-Stage Fluorination: The development of methods to introduce fluorine atoms into molecules at a late stage of the synthesis is highly desirable in drug discovery.

Chemical Biology: The use of fluorinated amino acids as chemical probes to study biological processes is a rapidly growing area of research.

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-amino-4-fluorophenylpropanoate, and how are intermediates characterized?

Methodological Answer:

A common approach involves multi-step synthesis starting from 4-fluoroaniline derivatives. For example, tert-butoxycarbonyl (Boc) protection of the amine group can prevent undesired side reactions during esterification or fluorination steps. A similar protocol (for structurally related compounds) uses:

- Step 1: Boc-protection of 3-amino-4-fluorophenylpropanoic acid in tetrahydrofuran (THF)/water with LiOH to hydrolyze esters or protect reactive groups .

- Step 2: Esterification via methanol under acidic conditions (e.g., H₂SO₄ catalysis) to yield the methyl ester.